![molecular formula C12H8BrN3 B13884023 5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and a phenyl group at the 4th position of the pyrrolo[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine and a brominating agent.
Bromination Reaction: The bromination of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature with continuous stirring overnight.
Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve heating and the use of solvents like ethanol or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate. Reactions are often conducted in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and applications.
Applications De Recherche Scientifique
5-Bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents due to its potential to interact with various biological targets.
Biological Studies: The compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the mechanism of action of related compounds.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a chlorine atom instead of a phenyl group.
4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom at the 5th position.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the phenyl group at the 4th position.
Uniqueness
5-Bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.
Propriétés
Formule moléculaire |
C12H8BrN3 |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8BrN3/c13-9-6-14-12-10(9)11(15-7-16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |
Clé InChI |
XCTIILGKCCMZER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=CNC3=NC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


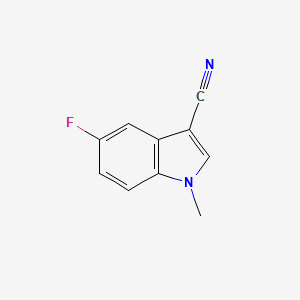
![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)
![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
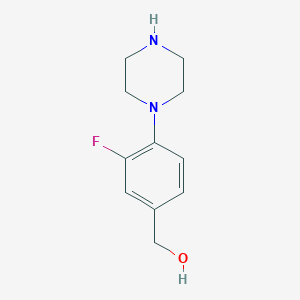
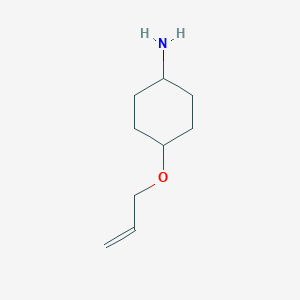
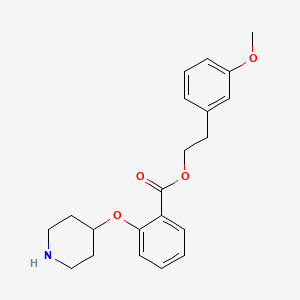
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
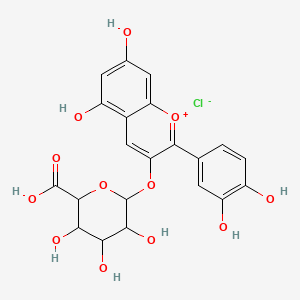

![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
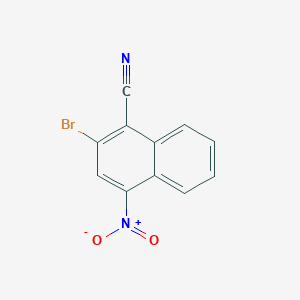
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
